Bisphenol A propoxylate glycerolate diacrylate
Overview
Description
Bisphenol A propoxylate glycerolate diacrylate is a chemical compound with the molecular formula C33H44O10 . It is a technical grade compound that contains 1,000 ppm monomethyl ether hydroquinone as an inhibitor . It is used as a UV curable cross-linking agent and is a component of curable inks, coatings, varnishes, and lacquers .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 88 bonds. There are 44 non-H bonds, 16 multiple bonds, 22 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 2 hydroxyl groups, 2 secondary alcohols, 2 ethers (aliphatic), and 2 ethers (aromatic) .Chemical Reactions Analysis
This compound exhibits photocrosslinking characteristics when formulated with UV-curable acrylate monomers. The heat of photoreaction, curing rate, and degree of conversion were studied using theoretical kinetic equations .Physical and Chemical Properties Analysis
This compound has a molecular weight of 600.69646 g/mol . It is a high viscosity, non-volatile, difunctional acrylate . It gives fast cure speeds, low odor, and low volatility .Scientific Research Applications
Photostabilization in Epoxy Resins : Bisphenol-A diacrylate (BADA) significantly improves the photostabilization of epoxy resin, reducing chain scission and property loss in mechanical tests (Lin, Wang, & Cheng, 1999).
Laminated Glass Production : Fast photocurable acrylic formulations using bisphenol-A glycerolate diacrylate demonstrate high conversion and flexibility, making them suitable for laminated glass production (Teotia, Chauhan, Choudhary, & Soni, 2018).
Effect on Cytochrome P450 Metabolism : Bisphenol A and its biomaterial monomer derivatives, including those similar to bisphenol A propoxylate glycerolate diacrylate, can inhibit or stimulate cytochrome P450 metabolism in vitro (Cannon et al., 2000).
Genotoxicity and Environmental Impact : Bisphenol A 3,4-quinone (BPAQ), a related compound, can form genotoxic adducts with DNA/RNA bases, impacting environmental and biological systems (Wu et al., 2017).
Endocrine Disruption in Aquatic Environments : The intensified usage of epoxy resins and polycarbonate plastics, which often include bisphenol A derivatives, leads to increased BPA exposure in aquatic environments, causing endocrine disruption in aquatic organisms (Kang, Aasi, & Katayama, 2007).
Dental Material Applications : Bisphenol A derivatives are used in dental materials like sealants and composites, but they may contribute to human exposure to xenoestrogens, particularly in children (Olea et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Bisphenol A propoxylate glycerolate diacrylate has potential applications in the preparation of laminated glasses which were analyzed for fracture and adhesion test . It can also be used as a reinforcing material for silica aerogel for enhancing the thermo-mechanical properties of the composite . It can also be used to form hydrophilic epoxy networks which can potentially be used for surface coating and structural adhesives .
Properties
IUPAC Name |
[2-hydroxy-3-[1-[4-[2-[4-[2-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxy]propyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O10/c1-7-31(36)42-21-27(34)19-38-23(3)17-40-29-13-9-25(10-14-29)33(5,6)26-11-15-30(16-12-26)41-18-24(4)39-20-28(35)22-43-32(37)8-2/h7-16,23-24,27-28,34-35H,1-2,17-22H2,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLWOYOSOVIAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC(COC(=O)C=C)O)OCC(COC(=O)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400126 | |
Record name | Bisphenol A propoxylate glycerolate diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105650-05-3 | |
Record name | Bisphenol A propoxylate glycerolate diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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